

Inter-laboratory Comparison of Azo Yellow Analysis Results: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azo yellow
Cat. No.: B086743

[Get Quote](#)

Introduction: The accurate and reliable determination of **Azo yellow** (a synthetic yellow azo dye) in various products is crucial for regulatory compliance, quality control, and consumer safety. Inter-laboratory comparisons, also known as proficiency tests, are essential for evaluating and ensuring the competency of laboratories performing these analyses. By analyzing the same samples and comparing results, these studies provide a benchmark for laboratory performance, highlight potential methodological discrepancies, and foster confidence in analytical data. This guide presents a comparative analysis based on a hypothetical inter-laboratory study, complete with detailed experimental protocols and performance data.

Data Presentation: Summary of Quantitative Results

The following tables summarize the quantitative data from a hypothetical inter-laboratory comparison involving eight participating laboratories. The study focused on the analysis of **Azo yellow** in a spiked soft drink sample.

Table 1: Reported Concentrations of **Azo Yellow** in Spiked Soft Drink Sample (Assigned Value = 10.00 µg/mL)

Laboratory ID	Reported Concentration ($\mu\text{g/mL}$)
Lab 01	9.85
Lab 02	10.12
Lab 03	9.54
Lab 04	10.51
Lab 05	9.98
Lab 06	9.77
Lab 07	10.25
Lab 08	9.63

Table 2: Method Validation Parameters Reported by Participating Laboratories

Laboratory ID	Linearity (R^2)	LOD ($\mu\text{g/mL}$)	LOQ ($\mu\text{g/mL}$)	Recovery (%)	Precision (RSD %)
Lab 01	0.9995	0.05	0.15	98.5	1.8
Lab 02	0.9998	0.04	0.12	101.2	1.5
Lab 03	0.9991	0.06	0.20	95.4	2.5
Lab 04	0.9989	0.05	0.18	105.1	3.1
Lab 05	0.9999	0.03	0.10	99.8	1.2
Lab 06	0.9996	0.05	0.16	97.7	2.1
Lab 07	0.9997	0.04	0.13	102.5	1.7
Lab 08	0.9993	0.06	0.19	96.3	2.8

Table 3: Statistical Evaluation of Laboratory Performance (Z-Scores)

Laboratory ID	Reported Concentration ($\mu\text{g/mL}$)	Consensus Mean ($\mu\text{g/mL}$)	Standard Deviation	Z-Score	Performance
Lab 01	9.85	9.96	0.32	-0.34	Satisfactory
Lab 02	10.12	9.96	0.32	0.50	Satisfactory
Lab 03	9.54	9.96	0.32	-1.31	Satisfactory
Lab 04	10.51	9.96	0.32	1.72	Satisfactory
Lab 05	9.98	9.96	0.32	0.06	Satisfactory
Lab 06	9.77	9.96	0.32	-0.59	Satisfactory
Lab 07	10.25	9.96	0.32	0.91	Satisfactory
Lab 08	9.63	9.96	0.32	-1.03	Satisfactory

Note: Z-scores are calculated using the formula: $Z = (x - X) / \sigma$, where x is the participant's result, X is the assigned value (consensus mean), and σ is the standard deviation for proficiency assessment. A Z-score between -2.0 and +2.0 is generally considered satisfactory[1].

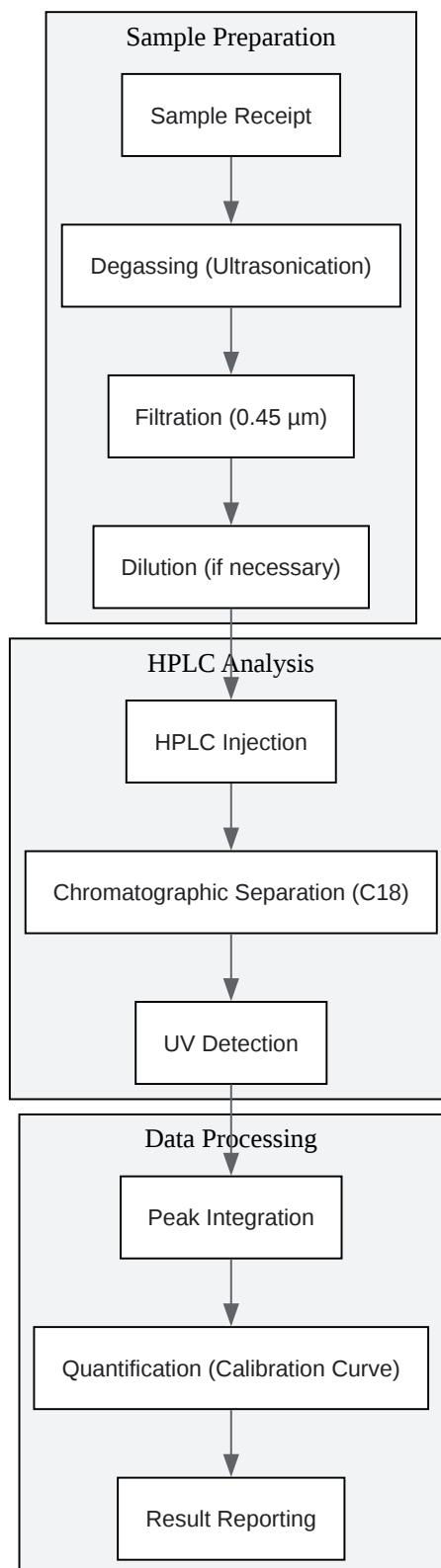
Experimental Protocols

The following is a representative experimental protocol for the determination of **Azo yellow** in a liquid matrix, based on common High-Performance Liquid Chromatography (HPLC) with UV detection methods.[2][3][4]

1. Sample Preparation (Liquid Samples)

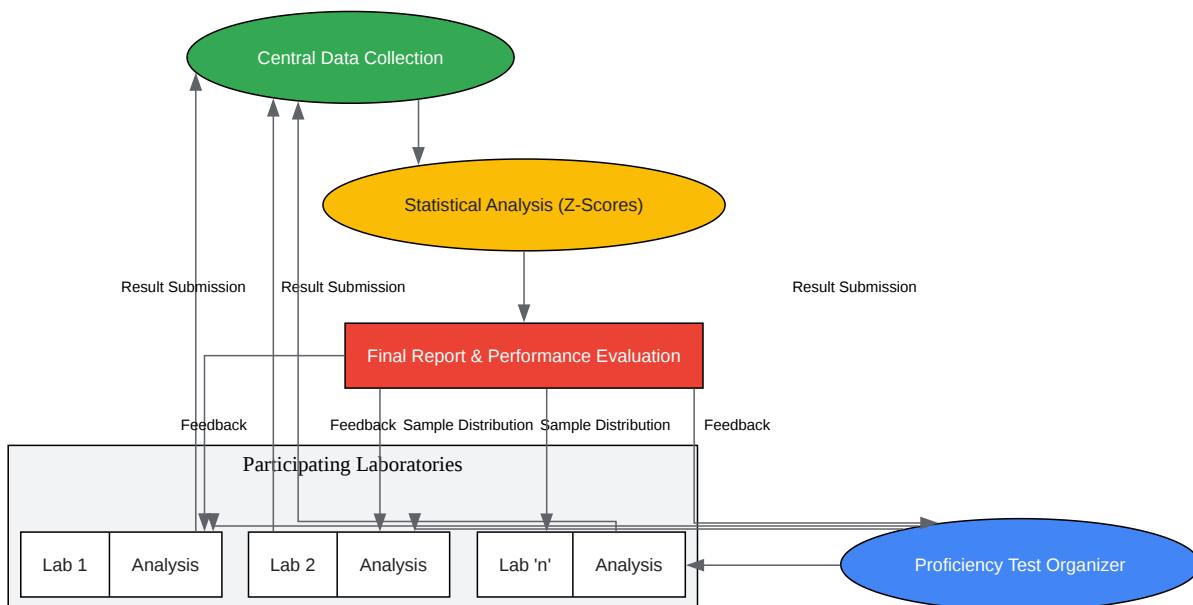
- Degas the soft drink sample by ultrasonication for 15 minutes.
- Take 2 mL of the degassed sample and filter it through a 0.45 μm membrane filter.[5]
- If the expected concentration is high, dilute the sample with the mobile phase to fall within the calibration curve range.[6]

2. HPLC-UV Method


- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μ m).
- Mobile Phase: A gradient elution using a mixture of 100 mM ammonium acetate and acetonitrile is often effective.[2][4]
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μ L.
- Detection Wavelength: The maximum absorbance wavelength for **Azo yellow**.
- Column Temperature: 30 °C.

3. Method Validation

The analytical method should be validated for the following parameters[3]:


- Linearity: Assessed by preparing standard solutions at a minimum of five different concentrations and generating a calibration curve. A correlation coefficient (R^2) of >0.99 is desirable.[7]
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[7]
- Accuracy (Recovery): Determined by analyzing spiked samples at different concentration levels. Recovery values between 80% and 120% are generally acceptable.
- Precision (Repeatability): Assessed by analyzing replicate samples under the same operating conditions over a short interval of time. The relative standard deviation (RSD) should typically be less than 5%.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **Azo yellow** analysis by HPLC-UV.

[Click to download full resolution via product page](#)

Caption: Logical workflow of an inter-laboratory comparison study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchmark-intl.com [benchmark-intl.com]

- 2. revroum.lew.ro [revroum.lew.ro]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scirp.org [scirp.org]
- 6. atzlabs.com [atzlabs.com]
- 7. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Inter-laboratory Comparison of Azo Yellow Analysis Results: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086743#inter-laboratory-comparison-of-azo-yellow-analysis-results]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com